molecular formula C11H15N B3045719 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 112565-69-2

3,3-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3045719
CAS RN: 112565-69-2
M. Wt: 161.24 g/mol
InChI Key: GIMAFCCXNRALND-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound used as an antioxidant and corrosion inhibitor . It is also a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline involves several steps. The process starts from HTS hit compound 4, leading to the discovery of compound 8 through the SAR study . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline can be represented by the InChI code 1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)12-8-11/h3-6,12H,7-8H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline are complex. The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline include a molecular weight of 161.25 . It is a liquid at room temperature .

Scientific Research Applications

Metal Complex Formation

3,3-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives are crucial in forming coordination compounds with transition metals, offering potential applications in catalysis and material science. For example, derivatives such as 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline have been used to synthesize complexes with metals like Cr(III), Fe(III), Co(II), Cu(II), and Zn, exhibiting unique structural and bonding characteristics as revealed through X-ray diffraction and spectroscopic analyses (Sokol et al., 2004).

Synthesis of Heterocyclic Compounds

The versatility of 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline is also evident in its use as a key intermediate in synthesizing various heterocyclic compounds. These compounds find applications in medicinal chemistry due to their potential pharmacological properties. The synthesis and structural elucidation of such derivatives highlight the chemical flexibility and utility of the tetrahydroquinoline scaffold in designing novel chemical entities (Sokol et al., 2002).

Medicinal Chemistry and Biological Activities

Tetrahydroquinoline derivatives, including 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline, are significant in medicinal chemistry, serving as intermediates in synthesizing cardiovascular drugs and dyes. Their synthesis methods and applications in drug development have been extensively reviewed, emphasizing their role in discovering new therapeutic agents (Guobao, 2012).

Green Chemistry and Sustainable Synthesis

Recent studies have focused on developing greener and more sustainable synthetic approaches for tetrahydroquinoline derivatives. For instance, a one-pot synthesis method has been developed for creating heterocyclic compounds that are considered under the principles of green chemistry, using non-toxic solvents and avoiding the use of catalysts. This method exemplifies the ongoing efforts to make chemical synthesis more environmentally friendly and sustainable (Kamalifar & Kiyani, 2019).

Structural and Spectroscopic Studies

The structural and spectroscopic characterization of 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives provides valuable insights into their chemical properties and potential applications. Studies involving X-ray diffraction analysis, IR, and electronic absorption spectroscopy contribute to a deeper understanding of these compounds' molecular structures and reactivity (Sokol et al., 2002).

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline involves a novel action that changes the substrate pocket to prevent AMP from binding . This mechanism is associated with its role as an AMPD2 inhibitor .

Safety and Hazards

The safety and hazards associated with 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline include the potential for causing harm if ingested or inhaled . It can also cause skin and eye irritation .

properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)12-8-11/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMAFCCXNRALND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550820
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

112565-69-2
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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